molecular formula C9H20N4O7 B1662969 nor-NOHA (acetate) CAS No. 1140844-63-8

nor-NOHA (acetate)

Cat. No. B1662969
CAS RN: 1140844-63-8
M. Wt: 296.28 g/mol
InChI Key: PQFYTZJPYBMTCT-QTNFYWBSSA-N
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Scientific Research Applications

Nor-NOHA acetate has a wide range of applications in scientific research:

Mechanism of Action

Nor-NOHA acetate exerts its effects by specifically inhibiting the enzyme arginase. This inhibition is reversible and occurs through the formation of a stable enzyme-inhibitor complex. The molecular target of nor-NOHA acetate is the manganese cluster within the active site of arginase. By binding to this cluster, nor-NOHA acetate prevents the hydrolysis of L-arginine, thereby modulating various physiological processes .

Similar Compounds:

Comparison: Nor-NOHA acetate is unique in its high specificity and potency as an arginase inhibitor. Compared to NOHA, nor-NOHA acetate is approximately 40-fold more potent in inhibiting arginase activity. Unlike DMFO and boron-based derivatives, nor-NOHA acetate does not exhibit significant off-target effects, making it a more selective and safer option for therapeutic applications .

Safety and Hazards

Nor-NOHA (acetate) is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Arginase inhibitors, such as nor-NOHA, are promising therapeutic class for the treatment of many disorders. Despite their promising therapeutic potential, little is known about pharmacokinetics and pharmacodynamics of some of these agents . Therefore, extra caution should be considered before extrapolating these studies to human .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nor-NOHA acetate typically involves the hydroxylation of nor-L-arginineThe final step involves the deprotection of the amino and carboxyl groups to yield nor-NOHA acetate .

Industrial Production Methods: Industrial production of nor-NOHA acetate follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions: Nor-NOHA acetate primarily undergoes inhibition reactions with arginase. It does not participate in oxidation, reduction, or substitution reactions under normal physiological conditions .

Common Reagents and Conditions: The inhibition of arginase by nor-NOHA acetate is typically studied under hypoxic conditions. Common reagents used in these studies include various buffers to maintain pH and solvents like dimethyl sulfoxide (DMSO) for solubilization .

Major Products Formed: The primary product of the reaction between nor-NOHA acetate and arginase is a stable enzyme-inhibitor complex. This complex effectively reduces the activity of arginase, leading to decreased hydrolysis of L-arginine to L-ornithine and urea .

properties

IUPAC Name

acetic acid;(2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N4O3.2C2H4O2/c6-3(4(10)11)1-2-8-5(7)9-12;2*1-2(3)4/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9);2*1H3,(H,3,4)/t3-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFYTZJPYBMTCT-QTNFYWBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.C(CN=C(N)NO)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.CC(=O)O.C(CN=C(N)NO)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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